molecular formula C17H14N2 B12964849 2,5-Diphenylpyridin-3-amine

2,5-Diphenylpyridin-3-amine

Cat. No.: B12964849
M. Wt: 246.31 g/mol
InChI Key: CREWEQBVVXRTOW-UHFFFAOYSA-N
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Description

2,5-Diphenylpyridin-3-amine is a pyridine derivative featuring an amine group at position 3 and phenyl substituents at positions 2 and 5 of the pyridine ring. Pyridin-3-amine derivatives are commonly employed as intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding or π-π interactions.

Properties

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

2,5-diphenylpyridin-3-amine

InChI

InChI=1S/C17H14N2/c18-16-11-15(13-7-3-1-4-8-13)12-19-17(16)14-9-5-2-6-10-14/h1-12H,18H2

InChI Key

CREWEQBVVXRTOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenylpyridin-3-amine typically involves the reaction of 2,5-diphenylpyridine with ammonia or an amine source under specific conditions. One common method includes the use of palladium-catalyzed amination reactions, where the pyridine derivative is reacted with an amine in the presence of a palladium catalyst and a base. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diphenylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2,5-Diphenylpyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-Diphenylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,5-diphenylpyridin-3-amine (theoretical data) with structurally related pyridin-3-amine derivatives:

Compound Substituents (Positions 2 & 5) CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Phenyl, Phenyl Not available C₁₇H₁₄N₂ 246.31 (calculated) Research chemical (inferred)
2,5-Dimethylpyridin-3-amine Methyl, Methyl 89943-02-2 C₇H₁₀N₂ 122.17 Pharmaceutical intermediates
2,5-Dibromopyridin-3-amine Bromo, Bromo Not provided C₅H₄Br₂N₂ 251.91 (calculated) Synthetic intermediate
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Methoxy, substituted benzodioxinyl 2306268-61-9 C₂₃H₂₅N₃O₃ 391.46 Research use only

Key Structural and Functional Differences:

This contrasts with methyl groups (in 2,5-dimethylpyridin-3-amine), which are smaller and less electron-withdrawing, favoring solubility in polar solvents . Bromo substituents (in 2,5-dibromopyridin-3-amine) increase molecular weight and reactivity, making the compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) in synthetic chemistry .

Applications :

  • 2,5-Dimethylpyridin-3-amine is explicitly used in pharmaceuticals and active pharmaceutical ingredients (APIs) due to its stability and ease of functionalization .
  • The methoxy and benzodioxinyl derivative () is restricted to research applications, highlighting the impact of complex substituents on biocompatibility and safety profiles .

Synthetic Utility :

  • Brominated analogs like 2,5-dibromopyridin-3-amine serve as versatile intermediates for further functionalization, whereas phenyl-substituted derivatives may require specialized conditions (e.g., palladium catalysis) for modifications.

Notes

Data Limitations : The properties of this compound are inferred from structural analogs due to a lack of direct experimental data. Further studies are required to validate its physicochemical and biological characteristics.

Research Context: Pyridin-3-amine derivatives with bulky substituents (e.g., phenyl groups) are understudied compared to smaller analogs, presenting opportunities for novel applications in drug discovery or materials science.

Safety and Handling : Compounds like 2,5-dimethylpyridin-3-amine are commercially available for pharmaceutical use , but derivatives with reactive substituents (e.g., bromine) may require stringent handling protocols.

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